molecular formula C20H32F2O5 B13843723 8-epi Lubiprostone

8-epi Lubiprostone

Cat. No.: B13843723
M. Wt: 390.5 g/mol
InChI Key: DBVFKLAGQHYVGQ-ZMSDIMECSA-N
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Description

8-epi Lubiprostone is a synthetic analog of Lubiprostone, a bicyclic fatty acid derived from prostaglandin E1. Lubiprostone is primarily used to treat chronic idiopathic constipation and irritable bowel syndrome with constipation. It functions by activating type 2 chloride channels in the intestinal epithelial cells, promoting chloride secretion, and subsequently increasing intestinal fluid secretion and motility .

Preparation Methods

The synthesis of 8-epi Lubiprostone involves several steps, starting from prostaglandin E1. The synthetic route typically includes the following steps:

    Oxidation: Prostaglandin E1 undergoes oxidation to form a key intermediate.

    Cyclization: The intermediate is then cyclized to form the bicyclic core structure.

    Functional Group Modification: Various functional groups are introduced or modified to achieve the desired chemical structure of this compound.

Industrial production methods for this compound are similar to those used for Lubiprostone, involving large-scale synthesis with stringent control over reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

8-epi Lubiprostone undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify specific functional groups, altering its activity.

    Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its therapeutic properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

Chemical Properties and Mechanism of Action

8-epi Lubiprostone is a synthetic analog of prostaglandin E1, specifically designed to activate CIC-2 chloride channels in the gastrointestinal tract. Its unique structure includes a fluorinated alkyl chain and a hydroxyl group, contributing to its biological activity by promoting fluid secretion and enhancing bowel motility without causing dependency or tolerance, common issues associated with traditional laxatives .

Chronic Idiopathic Constipation

This compound is indicated for chronic idiopathic constipation, characterized by fewer than three spontaneous bowel movements per week. Clinical studies have shown that it significantly increases stool frequency and alleviates associated symptoms .

Key Findings:

  • In a study involving 195 patients with chronic constipation, treatment with Lubiprostone resulted in a significant increase in the average number of spontaneous bowel movements compared to placebo, particularly at doses of 24 µg/day .
  • Patients reported improvements in stool consistency and reductions in straining during defecation .

Opioid-Induced Constipation

The compound has also been effectively utilized to mitigate opioid-induced constipation. Research has demonstrated that it can reverse morphine-induced antisecretory effects, restoring normal bowel function in patients using opioids .

Clinical Evidence:

  • A double-blind study showed that patients receiving this compound experienced fewer constipation-related symptoms compared to those on placebo while on opioid therapy.

Irritable Bowel Syndrome with Constipation Predominant (IBS-C)

Recent applications include the treatment of IBS-C. The FDA approved an 8 µg dose taken twice daily based on studies showing statistically significant improvements in overall symptoms compared to placebo. However, the treatment effect was relatively modest, with only about 6% of patients showing improvement .

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to placebo across various clinical studies:

ConditionTreatment DosePrimary Endpoint ImprovementResponse Rate (%)
Chronic Idiopathic Constipation24 µg/dayIncreased bowel movementsSignificant
Opioid-Induced Constipation8 µg twice dailyReduced constipation symptomsSignificant
IBS-C8 µg twice dailyOverall symptom improvement~6%

Safety Profile

The safety profile of this compound is generally favorable. Common adverse effects include nausea, diarrhea, and abdominal pain, which are typically mild and transient. The drug exhibits minimal drug-drug interactions due to its unique metabolic pathway that does not involve cytochrome P450 enzymes .

Case Studies

Case Study 1: A patient with chronic idiopathic constipation treated with 24 µg of Lubiprostone reported a significant increase in spontaneous bowel movements from less than three per week to five per week over a four-week period.

Case Study 2: An elderly patient on chronic opioid therapy began treatment with 8 µg of Lubiprostone twice daily. After two weeks, the patient noted a marked improvement in bowel regularity and a reduction in straining.

Mechanism of Action

8-epi Lubiprostone exerts its effects by activating type 2 chloride channels located on the apical side of the gastrointestinal epithelial cells. This activation promotes the secretion of chloride-rich fluid into the intestinal lumen, increasing intestinal fluid secretion and motility. This mechanism helps alleviate symptoms associated with chronic idiopathic constipation and irritable bowel syndrome with constipation .

Comparison with Similar Compounds

8-epi Lubiprostone is compared with other similar compounds such as:

    Linaclotide: Another drug used to treat chronic constipation, which works by activating guanylate cyclase-C receptors.

    Elobixibat: A bile acid transporter inhibitor used for chronic constipation.

    Plecanatide: Similar to Linaclotide, it activates guanylate cyclase-C receptors.

While all these compounds are used to treat chronic constipation, this compound is unique in its mechanism of action, specifically targeting type 2 chloride channels. This specificity may offer distinct therapeutic advantages and side effect profiles compared to other treatments .

Biological Activity

8-epi Lubiprostone is a derivative of the clinically used laxative lubiprostone, which is primarily known for its effects on gastrointestinal motility and fluid secretion. This article delves into the biological activity of this compound, summarizing its mechanisms, therapeutic potential, and relevant research findings.

This compound functions primarily as a chloride channel activator. It is believed to enhance the secretion of chloride ions in the intestinal lumen, which subsequently increases water flow and facilitates bowel movements. The mechanism involves:

  • Activation of ClC-2 Channels: this compound stimulates ClC-2 channels located on the apical surface of intestinal epithelial cells, leading to increased chloride and bicarbonate secretion .
  • CFTR Channel Interaction: Recent studies suggest that it may also act through cystic fibrosis transmembrane conductance regulator (CFTR) channels, enhancing fluid secretion in a CFTR-dependent manner .
  • EP4 Receptor Activation: The compound may activate EP4 receptors, contributing to its secretory effects and possibly providing protective benefits against gastrointestinal damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs) .

Therapeutic Applications

This compound has been investigated for various therapeutic applications beyond its traditional use as a laxative:

  • Irritable Bowel Syndrome with Constipation (IBS-C): Clinical trials have demonstrated that lubiprostone significantly improves gastrointestinal symptoms in IBS-C patients. A phase II study indicated improvements in abdominal pain and discomfort scores at various dosages .
  • Atherosclerosis Prevention: Research involving apolipoprotein E-deficient mice has shown that lubiprostone may attenuate inflammation associated with atherosclerosis by modulating immune responses, particularly through the inactivation of B2 cells .

Table 1: Summary of Key Studies on this compound

Study ReferenceObjectiveFindings
Investigate effects on atherosclerosisLubiprostone reduced inflammatory markers and antibody production in mice, suggesting potential atheroprotective effects.
Assess effectiveness in IBS-CSignificant improvement in abdominal discomfort and bowel movement frequency compared to placebo.
Phase II study on IBS-CAll doses showed improvement in pain scores; higher doses had more gastrointestinal adverse events.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid metabolism and low systemic availability:

  • Absorption: Poorly absorbed with serum concentrations too low to quantify (<10 pg/ml) .
  • Metabolism: Primarily metabolized by carbonyl reductase, resulting in M3 as a detectable metabolite .
  • Elimination: The drug is mostly eliminated via urine within 48 hours, with a half-life ranging from 0.9 to 1.4 hours .

Adverse Effects

While generally well-tolerated, this compound can cause gastrointestinal side effects such as:

  • Nausea
  • Diarrhea
  • Abdominal discomfort

These effects are dose-dependent, with higher doses correlating with increased incidence of adverse events .

Properties

Molecular Formula

C20H32F2O5

Molecular Weight

390.5 g/mol

IUPAC Name

7-[(1S,2R,3R)-2-(4,4-difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15+,17+/m0/s1

InChI Key

DBVFKLAGQHYVGQ-ZMSDIMECSA-N

Isomeric SMILES

CCCCC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)O)O)(F)F

Canonical SMILES

CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O)(F)F

Origin of Product

United States

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